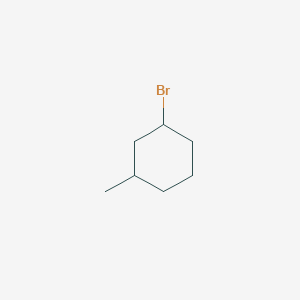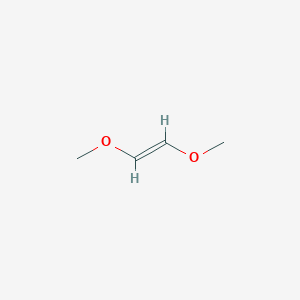
1,2-Dimethoxyethylene
描述
1,2-Dimethoxyethylene (DME) is an organic compound that is used in various scientific research applications. It is a colorless liquid that has a sweet odor and is highly flammable. DME is also known as glycol dimethyl ether and is commonly used as a solvent in organic chemistry.
作用机制
The mechanism of action of DME is not well understood. It is believed that DME acts as a polar solvent and can interact with polar and nonpolar compounds. DME can also act as a nucleophile in organic reactions, and its reactivity depends on the reaction conditions.
生化和生理效应
There is limited information on the biochemical and physiological effects of DME. However, studies have shown that DME can cause skin irritation and respiratory problems if inhaled. It is also highly flammable and can cause fire and explosion hazards.
实验室实验的优点和局限性
DME is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to handle. However, DME is highly flammable and can pose a safety hazard in the laboratory. It is also toxic and can cause health problems if not handled properly.
未来方向
For the use of DME include the production of biofuels and biodegradable polymers and resins.
科学研究应用
DME is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis reactions. DME is an excellent solvent for polar and nonpolar compounds, making it a versatile solvent in organic chemistry. It is also used in the production of polymers and resins.
属性
CAS 编号 |
10340-88-2 |
|---|---|
产品名称 |
1,2-Dimethoxyethylene |
分子式 |
C4H8O2 |
分子量 |
88.11 g/mol |
IUPAC 名称 |
(E)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
InChI 键 |
SJQBHNHASPQACB-ONEGZZNKSA-N |
手性 SMILES |
CO/C=C/OC |
SMILES |
COC=COC |
规范 SMILES |
COC=COC |
其他 CAS 编号 |
10340-88-2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

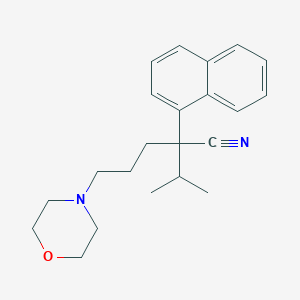
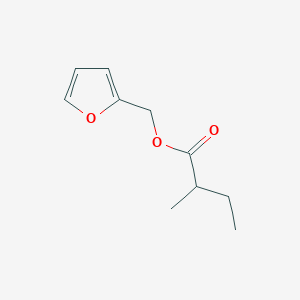

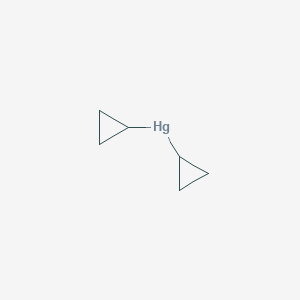
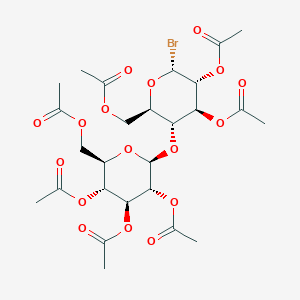
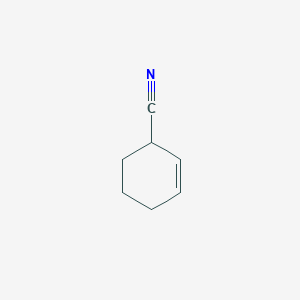
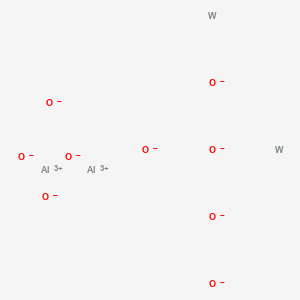

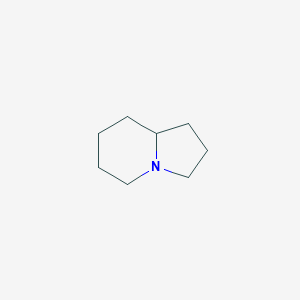
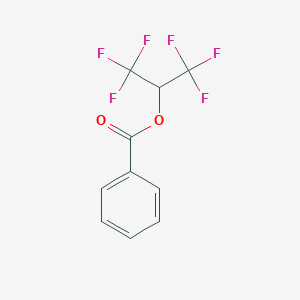
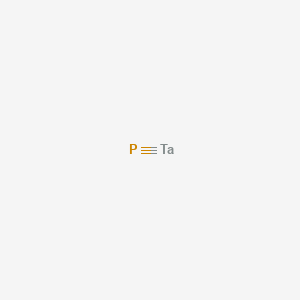
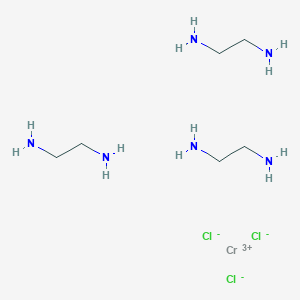
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
